molecular formula C13H10F3NO2 B1331583 (4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol CAS No. 1031929-04-0

(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol

Cat. No. B1331583
M. Wt: 269.22 g/mol
InChI Key: DOTLIZSCTKNOJS-UHFFFAOYSA-N
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Description

The compound “(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol” is an organic compound . It belongs to the class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine .


Synthesis Analysis

The synthesis of this compound involves several steps . The optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C13H10F3NO2 . Its molecular weight is 269.22 .


Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, it reacts with N-Bromosuccinimide and triphenylphosphine in dichloromethane at 20℃ for 4 hours .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound’s melting point is 91-92°C .

Scientific Research Applications

Structural Analysis

Catalytic Applications

  • Certain derivatives of this chemical, like (S)-bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol, have been used as ligands in catalytic processes, specifically in the enantioselective addition of terminal alkynes to cyclic imines (Munck et al., 2017).

Biocatalysis

  • The compound has been involved in biocatalytic processes, such as the asymmetric reduction of heteroaryl ketones, leading to the production of enantiomerically pure forms of related compounds using bacterial strains like Lactobacillus paracasei (Şahin et al., 2019).

Antimicrobial Activity

  • Some derivatives, such as certain pyrazoline and pyridin-4-yl methanones, have demonstrated antimicrobial activity, highlighting their potential in medical and pharmaceutical research (Kumar et al., 2012).

Organocatalysis

  • Zwitterionic salts derived from similar chemical structures have been effective as organocatalysts for transesterification reactions, showcasing their utility in organic synthesis (Ishihara et al., 2008).

Anticancer Research

  • Novel pyridine derivatives bearing various heterocyclic rings, related to this compound, have shown promising anticancer activity against various cancer cell lines, indicating their potential in cancer treatment research (Hafez & El-Gazzar, 2020).

Corrosion Inhibition

  • Derivatives such as (1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-yl)methanol have been studied as corrosion inhibitors for mild steel in acidic mediums, suggesting their application in industrial maintenance (Ma et al., 2017).

Safety And Hazards

The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c14-13(15,16)10-3-6-12(17-7-10)19-11-4-1-9(8-18)2-5-11/h1-7,18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTLIZSCTKNOJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OC2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BD Palmer, HS Sutherland, A Blaser… - Journal of Medicinal …, 2015 - ACS Publications
Novel extended side chain nitroimidazooxazine analogues featuring diverse linker groups between two aryl rings were studied as a potential strategy to improve solubility and oral …
Number of citations: 40 pubs.acs.org

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